molecular formula C7H13NOS B2417807 7-Thia-1-azaspiro[4.4]nonan-4-ol CAS No. 1888495-64-4

7-Thia-1-azaspiro[4.4]nonan-4-ol

Cat. No. B2417807
CAS RN: 1888495-64-4
M. Wt: 159.25
InChI Key: RONUWACGYCYREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Thia-1-azaspiro[4.4]nonan-4-ol is an organic compound . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .


Synthesis Analysis

The synthesis of 1-azaspiro[4.4]nonan-1-oxyls has been achieved via intramolecular 1,3-dipolar cycloaddition . The overall yields of these radicals via the acylation–oxidation–deprotection pathway were in the range of 54–75% .


Molecular Structure Analysis

The molecular structure of 7-Thia-1-azaspiro[4.4]nonan-4-ol is represented by the chemical formula C14H12F3N3O3S . The molecular weight is 359.33 . The IUPAC name is 3-(hydrazinecarbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide .


Physical And Chemical Properties Analysis

The physical form of 7-Thia-1-azaspiro[4.4]nonan-4-ol is a powder . The storage temperature is not specified .

Scientific Research Applications

Antiproliferative Effects in Cancer Cells

7-Thia-1-azaspiro[4.4]nonan-4-ol has been investigated for its antiproliferative effects against cancer cells. Specifically, compounds 6b, 6e, and 7b have shown promising results. Among them, 6b and 7b effectively inhibit the epidermal growth factor receptor (EGFR) with IC50 values of 84 and 78 nM, respectively .

Biological Probes and Imaging Agents

Researchers have explored derivatives of this compound as biological probes and imaging agents. By attaching fluorescent or radioactive labels, they can visualize specific cellular processes or target molecules. Its spirocyclic structure may allow selective binding to certain receptors or enzymes.

Safety and Hazards

Safety data for 7-Thia-1-azaspiro[4.4]nonan-4-ol is currently unavailable online . For more detailed safety information, it is recommended to request an SDS or contact the supplier .

Mechanism of Action

Target of Action

The primary targets of 7-Thia-1-azaspiro[4Similar compounds have been developed to target egfr and/or braf v600e , which are key proteins involved in cell signaling pathways that regulate cell growth and survival.

Mode of Action

The exact mode of action of 7-Thia-1-azaspiro[4Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity and influencing cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 7-Thia-1-azaspiro[4If it targets egfr and/or braf v600e as suggested, it could potentially influence pathways such as the mapk/erk pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Thia-1-azaspiro[4These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .

Result of Action

The molecular and cellular effects of 7-Thia-1-azaspiro[4It is known as a novel anti-tumor agent that has shown promise in preclinical and clinical trials, suggesting that it may have cytotoxic effects on tumor cells.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Thia-1-azaspiro[4Factors such as temperature, ph, and the presence of other molecules can potentially affect the stability and activity of the compound .

properties

IUPAC Name

7-thia-1-azaspiro[4.4]nonan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c9-6-1-3-8-7(6)2-4-10-5-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONUWACGYCYREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1O)CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Thia-1-azaspiro[4.4]nonan-4-ol

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